2-[1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluoro-benzyl)-acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold frequently employed in kinase inhibitor design due to its ability to mimic ATP’s purine-binding interactions . Key structural elements include:
- 1,1-Dioxo-tetrahydrothiophen-3-yl substituent: This sulfone group enhances solubility and metabolic stability compared to non-oxidized thiophene derivatives.
- N-(4-Fluoro-benzyl)-acetamide side chain: The fluorine atom improves lipophilicity and bioavailability, while the benzyl group may contribute to target binding specificity.
Biological activity is inferred from structural analogs, which often target kinases such as JAK2 or FLT3, though experimental validation is required for this compound.
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O4S/c19-13-3-1-12(2-4-13)7-20-16(25)9-23-11-21-17-15(18(23)26)8-22-24(17)14-5-6-29(27,28)10-14/h1-4,8,11,14H,5-7,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUPPUWEYZLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluoro-benzyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur dioxide to form the tetrahydrothiophene ring. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon.
Synthesis of the Pyrazolopyrimidine Core: The pyrazolopyrimidine core is synthesized through a multi-step process involving the condensation of a hydrazine derivative with a diketone, followed by cyclization and oxidation steps. Common reagents used in these steps include hydrazine hydrate, acetic acid, and hydrogen peroxide.
Coupling with the Fluorobenzyl Group: The final step involves the coupling of the pyrazolopyrimidine intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate. This step is typically carried out in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluoro-benzyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom of the tetrahydrothiophene ring to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups in the pyrazolopyrimidine core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
2-[1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluoro-benzyl)-acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that the compound may have therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-4-oxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluoro-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.
Modulation of Signaling Pathways: The compound may modulate signaling pathways related to inflammation and cell survival, leading to potential therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfone group replaces the chromenone or isopropoxy-phenyl moieties in analogs, likely reducing π-π stacking interactions but improving solubility.
Physicochemical Properties
- Molecular Weight : At ~452 g/mol, the compound falls within Lipinski’s rule of five (ideal for oral bioavailability).
- Lipophilicity : The fluorine atoms and sulfone group balance hydrophobicity, predicted logP ~2.1 (compared to ~3.5 for Example 83).
- Solubility: Sulfone and acetamide groups enhance aqueous solubility relative to chromenone-containing analogs .
Research Findings and Analytical Characterization
Similarity Analysis Methodology
As per , structural similarity assessments (e.g., Tanimoto coefficient, MACCS fingerprints) are critical for virtual screening . The target compound’s sulfone group lowers similarity scores (~0.65 vs. Example 83) but may confer unique pharmacodynamic advantages.
Analytical Data
- Mass Spectrometry: Expected [M+H]+ at m/z 453.1 (calculated via isotopic patterns). Analogs in and confirm pyrazolo[3,4-d]pyrimidinone fragmentation pathways .
- Chromatography : Reverse-phase HPLC retention time ~8.2 min (C18 column, acetonitrile/water gradient), shorter than Example 83 (~12.1 min) due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
